
3,3-dibromocyclobutane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dibromocyclobutane-1-carboxylicacid is an organic compound with the molecular formula C5H6Br2O2 It is a derivative of cyclobutane, where two bromine atoms are attached to the third carbon, and a carboxylic acid group is attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dibromocyclobutane-1-carboxylic acid typically involves the bromination of cyclobutane derivatives. One common method is the bromination of cyclobutane-1-carboxylic acid using bromine in the presence of a catalyst or under UV light. The reaction proceeds as follows: [ \text{Cyclobutane-1-carboxylic acid} + \text{Br}_2 \rightarrow \text{3,3-dibromocyclobutane-1-carboxylicacid} ]
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3,3-dibromocyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with fewer bromine atoms.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous conditions.
Oxidation: Oxidizing agents like KMnO4 or H2O2 in acidic or basic conditions.
Major Products:
Substitution: Formation of 3-substituted cyclobutane-1-carboxylic acids.
Reduction: Formation of cyclobutane-1-carboxylic acid or partially brominated derivatives.
Oxidation: Formation of carboxylates or other oxidized products.
科学研究应用
3,3-dibromocyclobutane-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,3-dibromocyclobutane-1-carboxylic acid depends on its interactions with other molecules. The bromine atoms can participate in electrophilic substitution reactions, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
相似化合物的比较
Cyclobutane-1-carboxylic acid: Lacks the bromine atoms, making it less reactive in substitution reactions.
3,3-Dichlorocyclobutane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
3,3-Difluorocyclobutane-1-carboxylic acid: Contains fluorine atoms, which significantly alter its chemical behavior compared to bromine derivatives.
Uniqueness: 3,3-dibromocyclobutane-1-carboxylicacid is unique due to the presence of two bromine atoms, which enhance its reactivity in various chemical reactions. This makes it a valuable compound for synthetic applications and research.
属性
IUPAC Name |
3,3-dibromocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOHXLYXYMKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
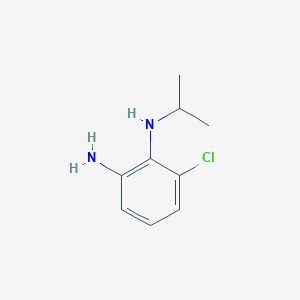
![3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2867953.png)
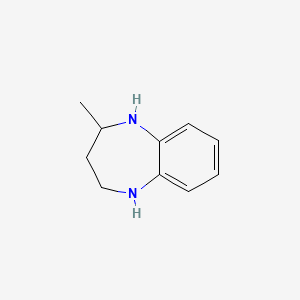

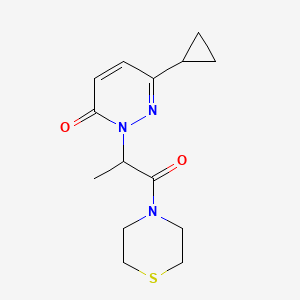
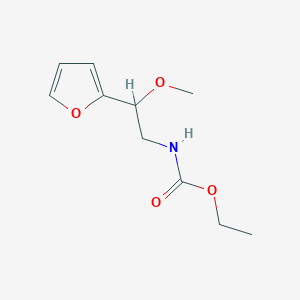
![4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2867961.png)
![2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2867962.png)
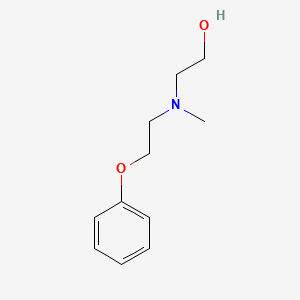
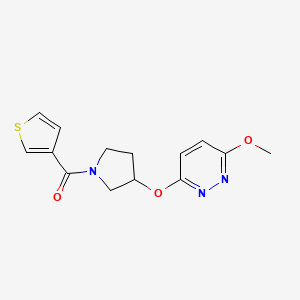
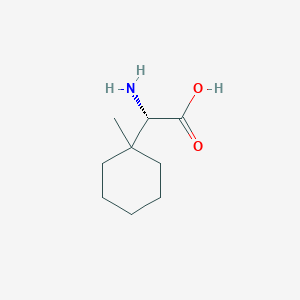
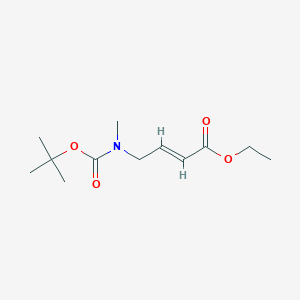
![4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile](/img/structure/B2867972.png)
![(2-Cyanobenzo[d]thiazol-6-yl)glycine](/img/structure/B2867973.png)
